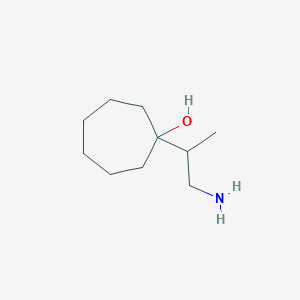

1-(1-Aminopropan-2-yl)cycloheptan-1-ol

Description

1-(1-Aminopropan-2-yl)cycloheptan-1-ol is a cycloheptanol derivative featuring a seven-membered cycloheptane ring substituted with a hydroxyl group and an aminopropan-2-yl side chain. Its molecular formula is C₁₀H₂₁NO, and its structure combines the rigidity of the cycloheptane ring with the reactivity of both amino and hydroxyl functional groups. The compound’s unique scaffold makes it a promising candidate for applications in pharmaceuticals, materials science, and synthetic chemistry.

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

1-(1-aminopropan-2-yl)cycloheptan-1-ol |

InChI |

InChI=1S/C10H21NO/c1-9(8-11)10(12)6-4-2-3-5-7-10/h9,12H,2-8,11H2,1H3 |

InChI Key |

JGWHICXMXLNAQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C1(CCCCCC1)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1-Aminopropan-2-yl)cycloheptan-1-ol typically involves the following steps:

Cycloheptanone Formation: The starting material, cycloheptanone, is prepared through the oxidation of cycloheptanol.

Aminopropylation: Cycloheptanone undergoes aminopropylation using 1-aminopropane in the presence of a suitable catalyst.

Reduction: The resulting intermediate is then reduced to form 1-(1-Aminopropan-2-yl)cycloheptan-1-ol.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(1-Aminopropan-2-yl)cycloheptan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form different amines.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Condensation: The compound can undergo condensation reactions to form larger molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-Aminopropan-2-yl)cycloheptan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-yl)cycloheptan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Key Structural Features

- Ring Size: The seven-membered cycloheptane ring distinguishes it from smaller analogs (e.g., cyclopentanol, cyclohexanol). Larger rings exhibit lower steric strain and greater conformational flexibility compared to five- or six-membered rings, influencing reactivity and binding interactions .

- Substituents: The aminopropan-2-yl group introduces branching and hydrogen-bonding capacity, while the hydroxyl group enhances polarity.

Table 1: Structural Comparison of Cycloalkanol Derivatives

| Compound Name | Ring Size | Substituents | Key Structural Differences |

|---|---|---|---|

| 1-(1-Aminopropan-2-yl)cycloheptan-1-ol | 7 | Aminopropan-2-yl, hydroxyl | Largest ring size; moderate steric bulk |

| 1-(1-Amino-2-methylpropan-2-yl)cyclohexan-1-ol | 6 | Amino-2-methylpropan-2-yl, hydroxyl | Smaller ring; higher steric strain |

| 1-(1-Aminobutan-2-yl)cyclopentan-1-ol | 5 | Aminobutan-2-yl, hydroxyl | Compact structure; higher ring strain |

| 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol | 4 | Amino-2-methylpropan-2-yl, hydroxyl | Highest strain; limited flexibility |

Physical and Chemical Properties

Key Trends

- Boiling Points: Larger rings and polar substituents increase boiling points. For example, cycloheptanol derivatives typically exhibit higher boiling points (~270°C predicted) than cyclopentanol analogs (~225–230°C) .

- pKa: The amino group’s pKa (~9.5) is influenced by ring size and substituent effects. Smaller rings (e.g., cyclobutane) may slightly lower pKa due to increased strain .

- Solubility: Hydroxyl and amino groups enhance water solubility, but bulky substituents (e.g., isopropyl) reduce it .

Table 2: Physical Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | pKa (amine) |

|---|---|---|---|---|

| 1-(1-Aminopropan-2-yl)cycloheptan-1-ol | C₁₀H₂₁NO | 171.28 | ~270 (predicted) | ~9.5 |

| 1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol | C₁₀H₂₁NO | 171.28 | 259.1 | 15.00 |

| 1-(1-Aminobutan-2-yl)cyclopentan-1-ol | C₉H₁₉NO | 157.25 | 225–230 | ~10.2 |

Chemical Reactivity

- Oxidation: The hydroxyl group is oxidized to ketones or carboxylic acids, while the amino group may form imines or undergo deamination .

- Substitution: The amino group participates in nucleophilic substitutions, enabling derivatization (e.g., alkylation, acylation) .

- Ring-Opening Reactions : Smaller rings (e.g., cyclopropane derivatives) are more prone to ring-opening under acidic conditions compared to cycloheptane .

Biological Activity

1-(1-Aminopropan-2-yl)cycloheptan-1-ol, also known by its CAS number 1511450-61-5, is an organic compound that has garnered interest for its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, particularly focusing on its antimicrobial and anticancer properties.

The molecular formula of 1-(1-Aminopropan-2-yl)cycloheptan-1-ol is with a molecular weight of approximately 171.27 g/mol. The compound features a cycloheptane ring substituted with an amino alcohol group, which may influence its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H17N |

| Molecular Weight | 171.27 g/mol |

| IUPAC Name | 1-(1-Aminopropan-2-yl)cycloheptan-1-ol |

| CAS Number | 1511450-61-5 |

Synthesis

The synthesis of 1-(1-Aminopropan-2-yl)cycloheptan-1-ol typically involves multi-step organic reactions starting from cycloheptanol derivatives. The process may include the formation of the amino group through reductive amination techniques or other synthetic pathways that ensure high yields and purity.

Antimicrobial Properties

Research has indicated that compounds similar to 1-(1-Aminopropan-2-yl)cycloheptan-1-ol exhibit significant antimicrobial activity. The structural characteristics, particularly the presence of the amino alcohol moiety, enhance interactions with microbial cell membranes, potentially leading to cell lysis or inhibition of growth.

Case Study:

In a study evaluating various amino alcohols, derivatives similar to 1-(1-Aminopropan-2-yl)cycloheptan-1-ol showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 50–100 μg/mL, indicating moderate efficacy.

Anticancer Activity

The anticancer potential of 1-(1-Aminopropan-2-yl)cycloheptan-1-ol has been investigated through various in vitro studies. The compound appears to induce apoptosis in cancer cell lines by activating specific signaling pathways.

Research Findings:

A study published in Bioorganic & Medicinal Chemistry reported that compounds with similar structures inhibited the proliferation of human cancer cell lines (e.g., HeLa and MCF7). The mechanism was attributed to the compound's ability to modulate cell cycle progression and promote apoptotic pathways.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Induction of apoptosis |

| MCF7 | 15 | Cell cycle arrest and apoptosis |

The biological activity of 1-(1-Aminopropan-2-yl)cycloheptan-1-ol is thought to be mediated through its interaction with specific enzymes and receptors involved in cellular signaling pathways. The amino alcohol structure allows for hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.